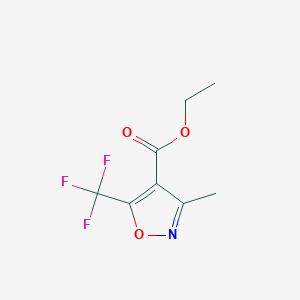
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1261753-75-6 . It has a molecular weight of 239.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-5-(trifluoromethyl)benzenesulfonamide . The InChI code is 1S/C8H8F3NO2S/c1-5-2-6(8(9,10)11)4-7(3-5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 239.22 .Mechanism of Action
- The primary targets of this compound are not explicitly documented. However, sulfonamides, in general, are known to inhibit enzymes involved in bacterial folate synthesis. They competitively bind to dihydropteroate synthase (DHPS), an enzyme responsible for synthesizing dihydropteroic acid, a precursor for folate production. By disrupting this pathway, sulfonamides hinder bacterial growth .
Target of Action
Mode of Action
Advantages and Limitations for Lab Experiments
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to use in a variety of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to handle. However, it is important to note that the compound has a low solubility in organic solvents, which can limit its use in certain experiments.
Future Directions
The future of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is promising. Further research is needed to better understand its mechanism of action and to investigate its potential applications in the development of new drugs and other compounds. Additionally, further research is needed to explore the effects of different environmental factors on the structure and properties of this compound. Finally, further research is needed to explore the potential of this compound as a model compound for studying the effects of different solvents and catalysts on the rate of reaction.
Synthesis Methods
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized in several different ways, depending on the desired outcome. The most common method involves the reaction of 3-methyl-5-trifluoromethylbenzene-1-sulfonamide with a base such as potassium tert-butoxide in a solvent such as dichloromethane. This reaction produces a compound that is highly soluble in water and can be used in a variety of laboratory experiments.
Scientific Research Applications
3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in the scientific research field. It has been used as a model compound for studying the effects of various environmental factors on the structure and properties of organic compounds. Additionally, it has been used in the synthesis of new compounds and in the development of new drugs. It has also been used to study the effects of various solvents on the solubility of compounds, as well as the effects of different catalysts on the rate of reaction.
Safety and Hazards
This compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involves the sulfonation of 3-methyl-5-(trifluoromethyl)benzene followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "3-methyl-5-(trifluoromethyl)benzene", "sulfuric acid", "ammonia", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-methyl-5-(trifluoromethyl)benzene is slowly added to a mixture of sulfuric acid and water at a temperature of 0-5°C with stirring.", "Step 2: The reaction mixture is stirred at room temperature for 2-3 hours.", "Step 3: The resulting mixture is poured into ice-cold water and the precipitate is collected by filtration.", "Step 4: The collected precipitate is washed with water and dried to obtain 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid.", "Step 5: 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid is dissolved in a mixture of ammonia and water.", "Step 6: Sodium hydroxide is added to the reaction mixture to adjust the pH to 8-9.", "Step 7: The reaction mixture is stirred at room temperature for 2-3 hours.", "Step 8: The resulting mixture is poured into ice-cold water and the precipitate is collected by filtration.", "Step 9: The collected precipitate is washed with water and dried to obtain 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide." ] } | |
CAS RN |
1261753-75-6 |
Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



